molecular formula C8H10ClNO B2933780 (2-Amino-6-chloro-3-methylphenyl)methanol CAS No. 1603354-77-3

(2-Amino-6-chloro-3-methylphenyl)methanol

Cat. No.: B2933780
CAS No.: 1603354-77-3
M. Wt: 171.62
InChI Key: WJPULIKDQJYWNT-UHFFFAOYSA-N
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Description

(2-Amino-6-chloro-3-methylphenyl)methanol (CAS 1603354-77-3) is a high-purity chemical building block with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . This compound, classified under the MDL number MFCD29495600, features both a reactive benzyl alcohol group and an amine functionality on its aromatic ring, making it a versatile intermediate in organic synthesis and medicinal chemistry research . Its specific structure, defined by the SMILES notation OCC1=C(Cl)C=CC(C)=C1N, is particularly valuable for constructing more complex molecules, such as those explored in pharmaceutical development and agrochemical research . As a standard practice for compounds of this nature, it requires cold-chain transportation to ensure stability . This product is intended for research purposes as a reference standard or synthetic intermediate and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this material in various quantities, with standard shipping from several global locations to support international scientific efforts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-6-chloro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPULIKDQJYWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 6 Chloro 3 Methylphenyl Methanol and Its Precursors

Reduction-Based Synthetic Routes

Reduction of a carbonyl or a carboxylic acid group is a fundamental and widely employed strategy for the synthesis of benzyl (B1604629) alcohols. The choice of reducing agent and reaction conditions is critical to achieve high yields and chemoselectivity, especially in the presence of other functional groups such as an amino group and a halogen.

Lithium Aluminum Hydride Mediated Reductions of Aromatic Carboxylic Acid Derivatives

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and their derivatives (esters, acid chlorides), to the corresponding primary alcohols. masterorganicchemistry.comorgsyn.org The synthesis of (2-Amino-6-chloro-3-methylphenyl)methanol can be envisioned via the LiAlH₄ reduction of a suitable precursor, such as 2-amino-6-chloro-3-methylbenzoic acid or its corresponding ester.

The general mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the carboxylic acid derivative. For a carboxylic acid, an initial acid-base reaction occurs between the acidic proton of the carboxyl group and the hydride, leading to the formation of a lithium carboxylate salt and hydrogen gas. Subsequent reduction of the carboxylate furnishes the primary alcohol.

A plausible synthetic precursor, 2-amino-3-methyl-5-chlorobenzoic acid, has been synthesized, and its reduction would lead to the isomeric (2-amino-5-chloro-3-methylphenyl)methanol. google.com The reduction of various amino acids to their corresponding amino alcohols using LiAlH₄ has been well-documented, with yields often ranging from 70% to over 90%. orgsyn.orgjocpr.com For instance, the reduction of L-valine to L-valinol has been reported with a yield of 73-75%. orgsyn.org

Precursor Example (Analogous)ProductReducing AgentSolventYieldReference
L-ValineL-ValinolLiAlH₄THF73-75% orgsyn.org
L-AlanineL-AlaninolLiAlH₄THF70% orgsyn.org
L-PhenylalanineL-PhenylalaninolLiAlH₄THF87% orgsyn.org
Diethyl phthalate1,2-BenzenedimethanolLiAlH₄Ether93% masterorganicchemistry.com

This table presents data for analogous reactions to illustrate the potential efficiency of LiAlH₄ reductions.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation offers a milder and often more environmentally benign alternative to metal hydride reductions. This method typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or rhodium (Rh), often supported on carbon. chinayyhg.com The precursor for this route would be 2-amino-6-chloro-3-methylbenzaldehyde.

The hydrogenation of the aldehyde to the primary alcohol proceeds via the addition of hydrogen across the carbonyl double bond. The presence of other functional groups, particularly the chloro substituent, needs to be considered, as some hydrogenation catalysts can also effect dehalogenation under certain conditions. The amino group can also influence the catalyst's activity.

The catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration has been achieved using catalysts like Rh-MoOₓ/SiO₂. nih.gov While this is for the reduction of a carboxylic acid, the principle of using heterogeneous catalysts for the reduction of functional groups in amino-substituted aromatic compounds is well-established.

Enzymatic Reduction Approaches: Enantioselective Synthesis Considerations

Enzymatic reductions, employing isolated enzymes or whole-cell systems, are gaining prominence due to their high chemo-, regio-, and enantioselectivity under mild reaction conditions. mdpi.com For the synthesis of this compound, an enzymatic approach could be particularly advantageous if a chiral product is desired. The reduction of a prochiral ketone precursor, such as 2-amino-6-chloro-3-methylacetophenone, using a ketoreductase (KRED) could yield an enantiomerically enriched secondary alcohol.

These enzymes, often alcohol dehydrogenases, utilize cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the hydride source. mdpi.com The enantioselectivity of the reduction is determined by the specific enzyme used. Directed evolution and enzyme screening have led to a wide array of KREDs capable of reducing a broad range of substrates with high enantiomeric excess (e.e.). For instance, the biocatalytic reduction of tetrahydrothiophene-3-one to the corresponding (R)-alcohol was achieved with an enantiomeric excess of 99.3% after enzyme evolution. chinayyhg.com Similarly, the enzymatic preparation of (S)-2-chloro-1-(3-chlorophenyl)ethanol, an intermediate for an anticancer drug, was accomplished with 100% e.e. nih.gov

Substrate Example (Analogous)BiocatalystProduct e.e.YieldReference
Tetrahydrothiophene-3-oneEvolved Ketoreductase99.3% (R)High chinayyhg.com
2-Chloro-1-(3-chloro-4-fluorophenyl)ethanoneRecombinant E. coli with KRED100% (S)89% nih.gov
4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dioneNocardia salmonicolor99.8%96% nih.gov

This table showcases the high enantioselectivity and yields achievable with enzymatic reductions of analogous ketone precursors.

Strategies Involving Grignard Reactions

Grignard reactions provide a powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols. The preparation of this compound could potentially be achieved through the reaction of a Grignard reagent with a suitable electrophile or by using a Grignard reagent derived from a precursor containing the desired aromatic scaffold.

A plausible route would involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-amino-6-chlorobenzaldehyde. However, the presence of the acidic amino group would require protection prior to the formation and reaction of the Grignard reagent.

Alternatively, a more direct approach, though potentially challenging, would be the reaction of an organometallic reagent with a derivative of 2-amino-6-chloro-3-methylbenzoic acid. For instance, the reaction of an acyl chloride like benzoyl chloride with an excess of a Grignard reagent typically leads to the formation of a tertiary alcohol. beilstein-journals.org However, careful control of stoichiometry and reaction conditions can sometimes allow for the formation of ketones, which could then be reduced to the desired alcohol. The reaction of benzylmagnesium halides can sometimes lead to rearranged products, which would need to be considered in the synthetic design. researchgate.net

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway for this compound depends on several factors, including the availability of starting materials, desired purity and stereochemistry of the final product, scalability, and cost-effectiveness.

Evaluation of Reaction Yields and Efficiencies

Reduction-based routes, particularly using LiAlH₄, are generally high-yielding for the conversion of carboxylic acids and their derivatives to alcohols. masterorganicchemistry.comorgsyn.org However, the highly reactive nature of LiAlH₄ necessitates stringent anhydrous conditions and careful handling, which can be a drawback on a larger scale.

Catalytic hydrogenation is often preferred for its milder conditions and operational simplicity. The efficiency of this method is highly dependent on the choice of catalyst, solvent, and reaction parameters to avoid side reactions like dehalogenation.

Enzymatic reductions offer unparalleled selectivity, especially for the synthesis of chiral alcohols. While the initial development and optimization of an enzymatic process can be time-consuming, the high yields and enantiopurities often justify the effort, particularly in the pharmaceutical industry. chinayyhg.comnih.gov

Synthetic MethodTypical PrecursorGeneral Yield RangeKey AdvantagesKey Disadvantages
LiAlH₄ ReductionCarboxylic Acid/Ester70-95%High reactivity, broad scopeRequires anhydrous conditions, hazardous
Catalytic HydrogenationAldehydeVariableMild conditions, scalablePotential for dehalogenation, catalyst cost
Enzymatic ReductionKetone85-99%High enantioselectivity, mild conditionsEnzyme cost and development time
Grignard ReactionAldehyde/Acyl ChlorideVariableC-C bond formationRequires protection of acidic protons, side reactions

This table provides a general comparison of the discussed synthetic pathways for benzyl alcohol synthesis.

Assessment of Method Scalability for Research and Industrial Applications

Scaling a synthetic process from laboratory research to industrial application presents significant challenges related to reaction kinetics, heat and mass transfer, safety, cost-effectiveness, and process control. For a multi-step synthesis of a molecule like this compound, each step must be evaluated for its scalability.

The catalytic hydrogenation of a nitro-precursor is a highly exothermic reaction. On a laboratory scale, heat dissipation is easily managed, but at an industrial scale, inefficient heat removal can lead to temperature spikes, causing side reactions, degradation of the product, and significant safety hazards. Therefore, transitioning from a batch reactor to a continuous flow system or a specialized batch reactor with high heat-exchange capacity is a critical consideration for scalability.

Key factors influencing the scalability of the synthesis include:

Catalyst Selection and Performance: The choice between a homogeneous and a heterogeneous catalyst is crucial. While homogeneous catalysts may offer higher activity and selectivity at a small scale, heterogeneous catalysts (e.g., Platinum on carbon, Raney Nickel) are generally preferred for industrial applications due to their ease of separation from the reaction mixture, which simplifies downstream processing and allows for catalyst recycling. bohrium.com Catalyst loading, activity, and stability under prolonged use are critical economic and process-efficiency parameters.

Reaction Medium and Concentration: The solvent choice impacts reaction rates, solubility of reagents and products, and the efficiency of work-up procedures. High-concentration processes are economically favorable as they increase reactor throughput, but they can also exacerbate issues with viscosity, mixing, and heat transfer.

Process Type (Batch vs. Continuous): While traditional fine chemical synthesis relies on batch reactors, continuous manufacturing is gaining traction for its superior safety profile, consistent product quality, and smaller equipment footprint. unito.it For key steps like nitration or hydrogenation, continuous flow reactors offer significantly better control over reaction parameters.

A comparative assessment of batch versus continuous processing for a key synthetic step, such as nitro group reduction, highlights the scalability advantages of modern methodologies.

ParameterTraditional Batch ReactorContinuous Flow Reactor
Heat TransferLimited by surface-area-to-volume ratio; potential for thermal runaway.Excellent heat transfer due to high surface-area-to-volume ratio; superior temperature control.
Mass TransferDependent on stirring efficiency; can be poor in multiphasic systems (e.g., solid catalyst, liquid, H2 gas).Enhanced mixing and short diffusion distances improve mass transfer, leading to faster reaction rates.
SafetyLarge quantities of hazardous materials and energetic intermediates present at one time.Small reactor hold-up volume significantly reduces the risk associated with hazardous reactions.
ScalabilityScaling-up is complex and not linear; often requires complete process redesign.Scalable by operating for longer durations ("scaling-out") or by using multiple reactors in parallel.
Product QualityPotential for batch-to-batch variability.Consistent product quality and yield due to precise process control.

Minimization of Side Reactions and Impurity Formation

Impurity profiling and control are critical in the synthesis of fine chemicals. For this compound, impurities can arise from starting materials, side reactions during synthesis, or degradation of the product. A key step in the synthesis, the reduction of the nitro group, is particularly susceptible to side reactions.

The catalytic hydrogenation of nitroarenes can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. researchgate.net If the reaction is not driven to completion, these intermediates can remain as impurities. Furthermore, they can react with each other to form dimeric impurities such as azoxy, azo, and hydrazo compounds. The precise control of reaction conditions—hydrogen pressure, temperature, catalyst choice, and reaction time—is essential to ensure the complete reduction to the desired aniline (B41778) with high selectivity. acs.orgrsc.org The use of certain redox mediators in electrocatalytic reduction has also been shown to improve selectivity and prevent the formation of unwanted side-products by avoiding direct reduction at the electrode surface. acs.org

Another potential source of impurities is the dehalogenation (hydrodechlorination) of the chloro-substituted aromatic ring, a common side reaction during catalytic hydrogenation, which would lead to the formation of (2-Amino-3-methylphenyl)methanol. This can be minimized by selecting a catalyst with lower hydrogenolysis activity or by carefully controlling reaction conditions.

The following table outlines potential impurities and strategies for their minimization in a hypothetical synthesis.

Potential ImpurityOriginMinimization Strategy
(2-Nitro-6-chloro-3-methylphenyl)methanolIncomplete reduction of the nitro group precursor.Optimize reaction time, hydrogen pressure, and catalyst loading; monitor reaction progress by HPLC/GC.
N-(2-chloro-6-(hydroxymethyl)-4-methylphenyl)hydroxylamineIncomplete reduction intermediate.Ensure sufficient catalyst activity and reaction time; control temperature to prevent catalyst deactivation.
Azoxy/Azo Dimer ImpuritiesCondensation of nitroso and hydroxylamine intermediates.Maintain sufficient hydrogen concentration; use highly active catalysts to ensure rapid reduction to the amine. researchgate.net
(2-Amino-3-methylphenyl)methanolHydrodechlorination side reaction.Select catalysts with low dehalogenation activity (e.g., certain modified Pt or Ni catalysts); use milder reaction conditions. acs.org
2-Amino-6-chloro-3-methylbenzaldehydeIncomplete reduction of a carboxylic acid/ester precursor to the alcohol.Use a sufficient stoichiometric amount of reducing agent (e.g., LiAlH4, NaBH4); optimize reaction temperature and time.

Process Intensification and Green Chemistry Principles in Synthesis

Process intensification refers to the development of innovative technologies that lead to substantially smaller, cleaner, and more energy-efficient processes. aiche.org It aligns directly with the principles of green chemistry, which aim to reduce the environmental impact of chemical manufacturing. sphinxsai.com For the synthesis of this compound, applying these principles involves using continuous flow reactors, implementing efficient solvent and catalyst management, and minimizing waste generation.

Application of Continuous Flow Reactors

Continuous flow reactors offer numerous advantages for the synthesis of fine chemicals, particularly for hazardous or highly energetic reactions. unito.it The small internal volume and high surface-area-to-volume ratio of these reactors provide superior control over heat and mass transfer, which is critical for reactions like nitration and catalytic hydrogenation. researchgate.net

For the synthesis of the target molecule, a continuous flow setup could be envisioned for the hydrogenation of the nitro-precursor. In such a system, a solution of the nitro compound and a stream of hydrogen gas would be passed through a heated tube packed with a solid-supported catalyst (a packed-bed reactor). This setup allows for:

Enhanced Safety: The small amount of material reacting at any given moment minimizes the risks associated with exothermic reactions and the handling of high-pressure hydrogen.

High Efficiency: Precise control of temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and selectivity, often achieving higher performance than batch reactors. tubitak.gov.trmdpi.com

Automation and Integration: Flow reactors can be readily automated and integrated into multi-step sequences, enabling a "telescoped" synthesis that avoids the isolation and purification of intermediates, thus saving time, materials, and energy.

Solvent Recycling and Waste Management Strategies

Solvents account for a significant portion of the mass in pharmaceutical and fine chemical manufacturing, contributing heavily to cost and environmental impact. consensus.app Implementing robust solvent recycling and waste management strategies is a cornerstone of green chemistry. The primary goal is to reduce the process mass intensity (PMI) and the E-Factor (environmental factor), which measures the mass of waste produced per mass of product.

Several technologies are available for solvent recovery in an industrial setting:

Distillation: This is the most common method for purifying and recycling solvents, separating them based on differences in boiling points. Fractional distillation can be used for complex solvent mixtures. alaquainc.com

Nanofiltration: Organic solvent nanofiltration (OSN) is a membrane-based technology that can separate solvents from dissolved solutes (like products or impurities) at ambient temperatures, making it significantly less energy-intensive than distillation. consensus.app

Pervaporation: This technique involves a membrane that preferentially allows the solvent to pass through as a vapor, which is then condensed and collected. It is particularly useful for breaking azeotropes or removing small amounts of water from organic solvents.

TechnologyPrincipleAdvantagesLimitations
DistillationSeparation by boiling point differences.Well-established, robust, high purity achievable.Energy-intensive, not suitable for azeotropes or heat-sensitive compounds.
Nanofiltration (OSN)Pressure-driven membrane separation based on molecular size.Low energy consumption, operates at ambient temperature. consensus.appMembrane stability and fouling can be issues; limited by solute solubility.
PervaporationPartial vaporization of a liquid through a non-porous membrane.Effective for breaking azeotropes and dehydration of solvents.Lower flux rates compared to other membrane processes.

By integrating these technologies, manufacturers can create a closed-loop system where solvents are continuously recovered and reused, drastically reducing waste and the need for virgin solvent purchases. seppure.comacsgcipr.org

Catalyst Recovery and Reuse Protocols

Catalysts, especially those based on precious metals like platinum or palladium, represent a significant cost in chemical synthesis. Their efficient recovery and reuse are essential for economic viability and sustainability. The choice of catalyst and the reactor setup are intrinsically linked to the recovery strategy.

Heterogeneous Catalysts: Solid-supported catalysts are the most straightforward to recover in both batch and continuous processes. In a batch reactor, the catalyst can be removed by simple filtration after the reaction. In a continuous packed-bed reactor, the catalyst is stationary, and the reaction mixture flows through it, eliminating the need for a separate recovery step. The catalyst can be regenerated in situ or removed and replaced after its activity diminishes. bohrium.com

Homogeneous Catalysts: While often more active and selective, homogeneous catalysts are dissolved in the reaction medium, making their separation from the product challenging. Advanced strategies for their recovery include:

Immobilization: Anchoring the catalyst to a solid support (e.g., a polymer resin or silica) effectively transforms it into a heterogeneous catalyst.

Biphasic Catalysis: The reaction is carried out in a two-phase liquid system (e.g., aqueous/organic or fluorous/organic), with the catalyst being soluble in only one phase. After the reaction, the phases are separated, allowing the catalyst phase to be recycled.

Membrane Filtration: Similar to solvent recycling, nanofiltration membranes can be used to retain larger catalyst molecules while allowing the smaller product molecules to pass through.

The ability to reuse a catalyst multiple times without a significant loss in performance is a key metric. For the synthesis of this compound, using a recyclable heterogeneous catalyst for the hydrogenation step would be the preferred industrial approach, minimizing waste and manufacturing costs.

Comprehensive Chemical Reactivity and Transformational Chemistry of 2 Amino 6 Chloro 3 Methylphenyl Methanol

Oxidation Reactions

The benzylic alcohol and amino functionalities of (2-Amino-6-chloro-3-methylphenyl)methanol are susceptible to a variety of oxidizing agents, leading to the formation of carbonyl compounds, imines, and quinoidal structures. The selectivity of these reactions is highly dependent on the choice of oxidant and the reaction conditions.

Conversion to Carbonyl Compounds (e.g., Aldehydes, Ketones)

The oxidation of the primary alcohol group in this compound to its corresponding aldehyde, 2-amino-6-chloro-3-methylbenzaldehyde, is a synthetically valuable transformation. This conversion can be achieved with high selectivity using specific oxidizing agents that are mild enough to avoid over-oxidation to the carboxylic acid or reaction with the amino group.

One notable method for the selective oxidation of substituted 2-aminobenzyl alcohols involves a copper(I)-catalyzed system. For instance, the oxidation of various aminobenzyl alcohols to their respective aldehydes has been successfully demonstrated using a combination of a copper(I) source, such as copper(I) iodide, and a co-catalyst like 4-dimethylaminopyridine (DMAP) and TEMPO under an oxygen atmosphere. These reactions typically proceed under mild conditions and show good to excellent yields. The presence of a chloro group at the ortho position to the benzyl (B1604629) alcohol can influence the reaction rate and yield due to steric and electronic effects. nih.gov

Below is a table summarizing the results of a copper(I)-catalyzed oxidation of various substituted aminobenzyl alcohols, illustrating the general applicability of this method.

EntrySubstrateTime (h)ProductYield (%)
1(2-Amino-5-methylphenyl)methanol62-Amino-5-methylbenzaldehyde85
2(2-Amino-5-chlorophenyl)methanol142-Amino-5-chlorobenzaldehyde84
3(2-Amino-4-chlorophenyl)methanol62-Amino-4-chlorobenzaldehyde84
4(2-Amino-6-chlorophenyl)methanol122-Amino-6-chlorobenzaldehyde65
5(2-Amino-3-chlorophenyl)methanol62-Amino-3-chlorobenzaldehyde81
6(2-Amino-4,5-dichlorophenyl)methanol162-Amino-4,5-dichlorobenzaldehyde80
7(2-Amino-3,5-dichlorophenyl)methanol32-Amino-3,5-dichlorobenzaldehyde92

Note: This data is for illustrative purposes based on the oxidation of similar compounds and may not represent the exact outcome for this compound. nih.gov

Manganese(IV) oxide (MnO₂) is a widely used and selective oxidizing agent for the conversion of allylic and benzylic alcohols to their corresponding aldehydes and ketones. ajgreenchem.comresearchgate.net The reaction is heterogeneous, with the oxidation occurring on the surface of the MnO₂ particles. The selectivity of MnO₂ for benzylic alcohols over other types of alcohols is a key advantage, making it a suitable reagent for the oxidation of this compound.

The mechanism of MnO₂ oxidation is believed to proceed through a radical pathway. The alcohol adsorbs onto the surface of the MnO₂, followed by a one-electron transfer to a manganese(IV) center, generating a manganese(III) species and a radical cation of the alcohol. Subsequent proton loss and another one-electron transfer lead to the formation of the aldehyde and a manganese(II) species. The selectivity of this oxidation is influenced by the steric and electronic environment of the alcohol. In the case of this compound, the electron-donating amino group and the steric hindrance from the ortho-chloro and methyl groups can affect the rate and efficiency of the oxidation. The reaction is typically carried out in a non-polar solvent, such as dichloromethane or chloroform, to facilitate the adsorption of the alcohol onto the MnO₂ surface. researchgate.net

Formation of Quinones and Imines

Further oxidation of this compound or its corresponding aldehyde can lead to the formation of quinone and imine derivatives. The presence of the amino group ortho to the hydroxyl (or formyl) group makes the molecule susceptible to oxidative cyclization and other transformations.

The formation of quinone-imines is a known metabolic pathway for many aromatic amines and phenols and can also be achieved through chemical oxidation. nih.govresearchgate.net The oxidation of the aminophenol-like structure of the starting material can generate a reactive quinone-imine intermediate. This can occur through a two-electron oxidation process. These quinone-imines are often highly reactive electrophiles. nih.gov

Imines can also be formed through the condensation of the initially formed aldehyde with a primary amine. A novel method for the synthesis of imines from 1,2-amino alcohols has been developed utilizing quinone catalysis, which proceeds via an oxidative deformylation under aerobic conditions. beilstein-journals.org While not a direct oxidation of the starting material to an imine, this demonstrates a potential transformation pathway for the resulting aldehyde.

Utilization of Diverse Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide, Hydrogen Peroxide)

A variety of other oxidizing agents can be employed for the transformation of this compound, with the product depending on the strength of the oxidant.

Potassium Permanganate (KMnO₄): As a strong oxidizing agent, potassium permanganate is capable of oxidizing primary alcohols to carboxylic acids. Therefore, treatment of this compound with KMnO₄ under appropriate conditions would likely yield 2-amino-6-chloro-3-methylbenzoic acid. The reaction typically proceeds in aqueous solutions and can be sensitive to pH.

Chromium Trioxide (CrO₃): Chromium trioxide and its derivatives are versatile oxidizing agents. In its uncomplexed form (Jones reagent), CrO₃ is a strong oxidant and will convert primary alcohols to carboxylic acids. However, when complexed with pyridine (B92270), as in pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC), it becomes a milder and more selective reagent for the oxidation of primary alcohols to aldehydes. The use of PCC in an anhydrous solvent like dichloromethane is a common method to prevent over-oxidation.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is considered a "green" oxidizing agent as its byproduct is water. Its use in alcohol oxidation often requires a catalyst, such as a metal complex or a polyoxometalate. The selectivity of H₂O₂ oxidations can be tuned by the choice of catalyst and reaction conditions. In some systems, H₂O₂ can be used for the selective oxidation of benzylic alcohols to the corresponding aldehydes.

Reduction Reactions

Transformation to Substituted Amines and Other Reduced Derivatives

One common method for the deoxygenation of benzylic alcohols is through a two-step process involving conversion of the alcohol to a more reactive intermediate, such as a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.comadichemistry.comyoutube.commasterorganicchemistry.com LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, and amides to alcohols or amines. chemistrysteps.comyoutube.comadichemistry.comyoutube.commasterorganicchemistry.com

Alternatively, catalytic hydrogenation can be employed for the reduction of benzylic alcohols. This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. researchgate.netnih.govnih.gov The efficiency of this reduction can be influenced by the substituents on the aromatic ring and the reaction conditions, such as temperature and pressure. For this compound, the presence of the chloro and amino groups would need to be considered, as they could potentially be affected by the reducing conditions.

Application of Reducing Agents (e.g., Sodium Borohydride)

Sodium borohydride (B1222165) (NaBH4) is a well-established reducing agent in organic chemistry, known for its chemoselectivity. It is primarily used for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. masterorganicchemistry.comumass.edu The reactivity of sodium borohydride stems from its ability to deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. umass.edu

In the context of this compound, the application of sodium borohydride would not lead to the reduction of the existing benzylic alcohol functional group. Alcohols are generally not susceptible to reduction by mild hydride reagents like NaBH4 under standard conditions. commonorganicchemistry.com However, if the synthesis of this compound were to proceed from its corresponding aldehyde, (2-Amino-6-chloro-3-methylbenzaldehyde), then sodium borohydride would be an appropriate reagent to effect this transformation. A patent describes the reduction of anthranilic acid derivatives to 2-aminobenzyl alcohol derivatives using sodium borohydride in the presence of sulfuric acid. google.com

ReagentSubstrate Functional GroupProduct Functional GroupReactivity with this compound
Sodium Borohydride (NaBH4)AldehydePrimary AlcoholNot applicable (no aldehyde present)
Sodium Borohydride (NaBH4)KetoneSecondary AlcoholNot applicable (no ketone present)
Sodium Borohydride (NaBH4)AlcoholNo reactionThe benzylic alcohol group is not reduced

Substitution Reactions Involving the Amino Group

The primary amino group attached to the aromatic ring is a key site of reactivity, behaving as a potent nucleophile.

The lone pair of electrons on the nitrogen atom of the amino group facilitates its reaction with various electrophiles.

Alkyl Halides: The reaction with alkyl halides proceeds via a nucleophilic substitution mechanism, typically SN2 for primary alkyl halides, leading to the formation of secondary and tertiary amines. masterorganicchemistry.com This alkylation introduces new carbon-nitrogen bonds.

Acyl Chlorides: Acylation of the amino group with acyl chlorides is a common method for the synthesis of amides. This reaction is generally rapid and exothermic, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. commonorganicchemistry.com The resulting N-acylated derivatives are important intermediates in organic synthesis.

Sulfonyl Chlorides: Similarly, the amino group can react with sulfonyl chlorides to form sulfonamides. sapub.org This reaction, known as sulfonylation, is a valuable transformation for the protection of amines and for the synthesis of biologically active compounds. The chemoselectivity of this reaction is noteworthy, as aromatic amines tend to react more readily than alcohols. sapub.org

ElectrophileReagent ClassProduct
R-XAlkyl HalideSecondary/Tertiary Amine
R-COClAcyl ChlorideAmide
R-SO2ClSulfonyl ChlorideSulfonamide

The nucleophilic character of the amino group allows for the formation of various nitrogen-containing functional groups.

Amide Derivatives: As mentioned, the reaction with acyl chlorides or other acylating agents readily produces amide derivatives. Amide synthesis is a fundamental transformation in organic chemistry with wide applications. organic-chemistry.org

Amidine Derivatives: Amidines can be synthesized from the corresponding amine through various methods. One common route involves the reaction of an amine with a nitrile in the presence of a catalyst. organic-chemistry.org Another approach is the condensation of a primary amine with an N,N-dimethylacetamide dimethyl acetal. organic-chemistry.org These derivatives are valuable in the synthesis of heterocyclic compounds. semanticscholar.org

Electrophilic Substitution on the Aromatic Ring

The position of electrophilic attack on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents. chemistrytalk.orglibretexts.org

Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho, para-director. masterorganicchemistry.comlibretexts.org This is due to its ability to donate its lone pair of electrons into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate (arenium ion). organicchemistrytutor.com

Chloro Group (-Cl): The chloro group is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of the resonance effect of its lone pairs of electrons. masterorganicchemistry.com

Methyl Group (-CH3): The methyl group is a weakly activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.org

Hydroxymethyl Group (-CH2OH): The hydroxymethyl group is generally considered to be a weak deactivating group and an ortho, para-director.

Considering the positions of the substituents on this compound, the potential sites for electrophilic substitution are C4 and C5. The powerful activating and directing effect of the amino group at C2 would strongly favor substitution at the para position (C5) and the ortho position (C3, which is blocked). The chloro group at C6 directs to its ortho (C5) and para (C3, blocked) positions. The methyl group at C3 directs to its ortho (C2 and C4) and para (C6) positions. The combined influence of these groups, particularly the dominant amino group, suggests that electrophilic substitution will preferentially occur at the C5 position.

SubstituentPositionActivating/DeactivatingDirecting Effect
-NH2C2Strongly Activatingortho, para
-ClC6Deactivatingortho, para
-CH3C3Weakly Activatingortho, para
-CH2OHC1Weakly Deactivatingortho, para

Predicted Regioselectivity: The primary site for electrophilic aromatic substitution is predicted to be the C5 position.

Cyclization Reactions for Heterocyclic Compound Synthesis

The presence of both an amino group and a hydroxymethyl group in a 1,2-relationship on the benzene ring makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. 2-Aminobenzyl alcohols are known to be versatile starting materials for N-heterocycles like quinolines and quinazolines. researchgate.netresearchgate.net

One notable reaction is the condensation with aldehydes or ketones to form benzoxazines. chemijournal.comresearchgate.netresearchgate.net For instance, the reaction of a 2-aminobenzyl alcohol with a benzaldehyde derivative can lead to the formation of a 3,1-benzoxazine. researchgate.net Additionally, annulation reactions of 2-aminobenzyl alcohols with various partners can lead to the synthesis of quinolines. acs.orgrsc.org The specific conditions and reactants would determine the nature of the resulting heterocyclic ring system. For example, an unexpected annulation between 2-aminobenzyl alcohols and benzaldehydes in the presence of DMSO can lead to quinolines instead of the expected benzoxazines. acs.org

Kinetic and Mechanistic Investigations of Reactions

Determination of Reaction Order and Rate-Limiting Steps

No experimental data is available to determine the reaction order or identify the rate-limiting steps for reactions involving this compound.

Analysis of Substituent Effects on Reaction Kinetics

While the individual effects of amino, chloro, and methyl groups on aromatic reactivity are well-documented for other systems, there are no specific studies that analyze the combined electronic and steric effects of these substituents on the reaction kinetics of this compound.

Role of Solvents in Reaction Pathways

There are no published studies detailing the influence of different solvents on the reaction pathways, rates, or mechanistic outcomes for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 Chloro 3 Methylphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural picture can be assembled.

The ¹H NMR spectrum of (2-Amino-6-chloro-3-methylphenyl)methanol is expected to display distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature signals from the two aromatic protons. The hydroxymethyl group (-CH₂OH) would produce a singlet or a doublet, while its hydroxyl proton would typically appear as a broad singlet. The amino group (-NH₂) protons also generally present as a broad singlet, and the methyl group (-CH₃) protons would yield a sharp singlet.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule generates a separate signal. For this compound, this would include six distinct signals for the aromatic carbons, one for the methyl carbon, and one for the methylene (B1212753) carbon of the methanol (B129727) group. The chemical shifts of these carbons are influenced by the attached substituents (amino, chloro, methyl, and hydroxymethyl groups). illinois.eduepfl.ch

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Functional GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic-H6.5 - 7.5115 - 150
-CH₂OH~4.6~60 - 65
-OHVariable, broad-
-NH₂Variable, broad-
-CH₃~2.3~15 - 20

Note: Predicted values are based on standard chemical shift tables and data for analogous substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions. sigmaaldrich.comcarlroth.com

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often necessary for the definitive assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak between the two aromatic protons would confirm their spatial proximity (ortho or meta relationship).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to unambiguously link the proton signals of the methyl (-CH₃) and methylene (-CH₂) groups to their corresponding carbon signals. scienceopen.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for confirming the substitution pattern on the aromatic ring. For instance, correlations would be expected from the methyl protons to the adjacent aromatic carbons and from the methylene protons to the aromatic carbon at the point of attachment. scienceopen.comlibretexts.org

A detailed analysis of chemical shifts provides insight into the electronic environment of the nuclei. In the aromatic ring of this compound, the electron-donating amino group and the electron-withdrawing chloro group exert opposing effects, influencing the precise chemical shifts of the aromatic protons and carbons.

Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of atoms. The magnitude of the coupling constant between the two aromatic protons would help to determine their relative positions. An ortho coupling (³JHH) is typically in the range of 7-10 Hz, while a meta coupling (⁴JHH) is smaller, around 2-3 Hz. This information is critical for confirming the 1,2,3,4-substitution pattern on the benzene (B151609) ring. chemicalbook.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would exhibit absorption bands corresponding to the various functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the alcohol's hydroxyl group.

N-H Stretch: The primary amine group (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are found just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations result in characteristic peaks in the 1450-1600 cm⁻¹ region.

N-H Bend: The scissoring vibration of the amino group typically appears around 1580-1650 cm⁻¹. researchgate.net

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
-OHStretching3200 - 3600 (Broad)
-NH₂Asymmetric & Symmetric Stretching3300 - 3500
-NH₂Bending (Scissoring)1580 - 1650
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=CRing Stretching1450 - 1600
C-ClStretching600 - 800

To achieve a more precise assignment of the vibrational modes, experimental IR and Raman spectra are often compared with theoretically calculated spectra. researchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to calculate the harmonic vibrational frequencies of the molecule's optimized geometry. cuny.eduresearchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the theoretical models. cuny.edu To correct for this, the calculated frequencies are typically multiplied by a scaling factor, which improves the agreement with the experimental data. researchgate.net This comparative approach allows for a more confident assignment of complex vibrational bands that may arise from overlapping modes or substituent-sensitive vibrations, providing a powerful confirmation of the molecular structure. researchgate.netupdatepublishing.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Verification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like "this compound". This method allows for the gentle ionization of the analyte directly from a solution, which typically results in the formation of a protonated molecule, [M+H]⁺. This primary ion is then detected by the mass analyzer, providing a direct measurement of the compound's molecular weight.

For "this compound" (C₈H₁₀ClNO), the expected monoisotopic mass is approximately 171.05 g/mol . In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent, such as methanol or acetonitrile (B52724) with a small amount of formic acid to facilitate protonation, and introduced into the mass spectrometer. The resulting spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) value corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry can further confirm the elemental composition by providing a highly accurate mass measurement.

Hypothetical ESI-MS Data for this compound

Ion SpeciesCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺172.0529172.0525
[M+Na]⁺194.0348194.0345

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. For the analysis of "this compound", GC-MS can be employed to assess its purity and identify any potential impurities from the synthesis process. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), leading to fragmentation.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. For "this compound", characteristic fragments would likely arise from the loss of the hydroxyl group, the amino group, and cleavage of the benzyl (B1604629) C-C bond. By comparing the obtained mass spectra with a library of known compounds or by interpreting the fragmentation patterns, impurities can be identified. The purity of the main compound can be determined by integrating the peak area of the analyte in the total ion chromatogram (TIC) and comparing it to the total area of all detected peaks.

Hypothetical GC-MS Fragmentation Data for this compound

Fragment IonProposed StructureHypothetical m/z
[M]⁺C₈H₁₀ClNO⁺171/173 (isotope pattern)
[M-OH]⁺C₈H₉ClN⁺154/156
[M-CH₂OH]⁺C₇H₇ClN⁺140/142

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are cornerstone techniques for the separation, quantification, and purification of compounds in a mixture.

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are widely used to determine the purity of pharmaceutical intermediates like "this compound". A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The retention time of the main peak corresponding to "this compound" can be established, and the presence of any other peaks would indicate impurities. The purity is then calculated based on the relative peak areas, often using a UV detector set at a wavelength where the aromatic ring of the compound absorbs significantly. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.

Hypothetical HPLC Method Parameters for Purity Assessment

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Determination of Solid-State Molecular Structure and Conformation

To perform single-crystal X-ray diffraction, a high-quality single crystal of "this compound" is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to determine the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms.

The resulting data provides a wealth of information, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. It also reveals intermolecular interactions, such as hydrogen bonding, which dictate how the molecules are packed in the crystal lattice. For "this compound", hydrogen bonds involving the amino and hydroxyl groups are expected to play a significant role in the crystal packing. While specific crystallographic data for this exact compound is not publicly available, data for structurally similar compounds, such as "2-Amino-6-chloro-N-methylbenzamide," can provide insights into the expected structural features.

Hypothetical Crystallographic Data Table for a Related Compound

ParameterValue (for 2-Amino-6-chloro-N-methylbenzamide)
Crystal systemOrthorhombic
Space groupPbca
a (Å)9.2709 (19)
b (Å)11.812 (2)
c (Å)15.982 (3)
V (ų)1750.2 (6)
Z8

This table illustrates the type of detailed structural information that would be obtained from a single-crystal X-ray diffraction study of "this compound".

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive understanding of the three-dimensional architecture of a crystalline solid is fundamental to elucidating its structure-property relationships. The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of various intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively dictate the physical and chemical properties of the material. In the case of this compound and its derivatives, the presence of multiple functional groups—hydroxyl, amino, and chloro—provides a rich landscape for a variety of intermolecular interactions that drive the formation of the crystal structure.

Due to the absence of specific crystallographic studies on this compound in the available literature, a detailed analysis of its crystal packing is presented through analogy with structurally related compounds, particularly aminobenzyl alcohols. The principles and types of interactions observed in these analogues can be extrapolated to predict the supramolecular assembly of the title compound.

The primary intermolecular interactions expected to play a crucial role in the crystal packing of this compound and its derivatives include hydrogen bonding, halogen bonding, and weaker van der Waals forces. The interplay of these interactions leads to the formation of specific supramolecular synthons, which are recognizable patterns of intermolecular interactions that can be used to engineer crystal structures with desired properties.

Hydrogen Bonding Networks

Hydrogen bonding is anticipated to be the most dominant intermolecular interaction in the crystal structure of this compound. The molecule possesses both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the amino, hydroxyl, and chloro groups), allowing for the formation of extensive and robust hydrogen-bonding networks.

These networks can involve self-assembly of the molecules through interactions such as O-H···N, N-H···O, O-H···O, and N-H···N hydrogen bonds. The formation of these bonds can lead to various motifs, including chains, layers, and three-dimensional frameworks. The specific arrangement will be influenced by the steric hindrance and electronic effects of the chloro and methyl substituents on the phenyl ring.

To illustrate the nature of hydrogen bonding in a similar system, the crystallographic data for a polymorph of 4-aminobenzyl alcohol is presented below. This simpler analogue showcases a "herringbone" structure with stacks of hydrogen-bonded molecules. researchgate.netresearchgate.net The crystal packing is characterized by infinite zigzag O-H···O hydrogen-bonded chains. researchgate.net

Table 1: Crystal Data and Structure Refinement for 4-Aminobenzyl Alcohol

ParameterValue
Empirical formulaC₇H₉NO
Formula weight123.15
Temperature173(2) K
Wavelength1.54184 Å
Crystal systemOrthorhombic
Space groupPna2₁
Unit cell dimensionsa = 8.95051(15) Å, α = 90°b = 5.8248(1) Å, β = 90°c = 12.1645(2) Å, γ = 90°
Volume634.01(2) ų
Z4
Density (calculated)1.289 Mg/m³

Data sourced from a study on a polymorph of 4-aminobenzyl alcohol, presented here as an illustrative example. researchgate.net

Table 2: Hydrogen Bond Geometry for 4-Aminobenzyl Alcohol (Å, °)

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
O(7)—H(7)···O(7)ⁱ0.98(7)1.78(7)2.756(3)173(5)
N(1)—H(1A)···N(1)ⁱⁱ0.98(7)2.21(7)3.178(3)171(5)

Symmetry codes: (i) x, y, z-1; (ii) -x+1/2, y+1/2, z. Data sourced from a study on a polymorph of 4-aminobenzyl alcohol, presented here as an illustrative example. researchgate.net

Role of Halogen Bonding and Other Interactions

In addition to hydrogen bonding, the presence of a chlorine atom in the structure of this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In this case, the chlorine atom could interact with the amino or hydroxyl groups of neighboring molecules (C-Cl···N or C-Cl···O).

A comprehensive analysis of the crystal packing can be achieved using tools such as Hirshfeld surface analysis. This method allows for the visualization and quantification of intermolecular contacts, providing a detailed fingerprint of the crystal packing and highlighting the relative contributions of different types of interactions.

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Chloro 3 Methylphenyl Methanol

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. A theoretical investigation of (2-Amino-6-chloro-3-methylphenyl)methanol using DFT would typically involve the following analyses:

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting data would include optimized bond lengths, bond angles, and dihedral angles, providing a precise model of the molecule's shape. Energetic profiling would further reveal the relative stabilities of different possible conformations of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Value
C-C (ring) bond lengths ~1.39 - 1.41 Å
C-N bond length ~1.38 Å
C-Cl bond length ~1.74 Å
C-O bond length ~1.43 Å
C-C-C (ring) bond angles ~118° - 121°
H-O-C bond angle ~109°

Note: This table is illustrative and does not represent actual calculated data.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This allows for the assignment of experimental spectral bands to specific molecular motions.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This analysis provides information about the electronic transitions between molecular orbitals, which are responsible for the molecule's absorption of light.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, one would expect negative potential around the oxygen and nitrogen atoms and the aromatic ring, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. FMO analysis would map the distribution of these orbitals across the molecule, identifying the likely sites for electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -5.8
LUMO -0.9
HOMO-LUMO Gap 4.9

Note: This table is illustrative and does not represent actual calculated data.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs.

Characterization of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a fundamental tool for understanding delocalization effects and donor-acceptor interactions within a molecule. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, a quantitative measure of electronic stabilization can be obtained. In the case of this compound, significant intramolecular charge transfer (ICT) is expected due to the interplay of the electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups and the electron-withdrawing chloro (-Cl) group on the benzene (B151609) ring.

The primary donor-acceptor interactions involve the lone pair electrons of the nitrogen and oxygen atoms and the π-antibonding orbitals of the aromatic ring. These interactions, quantified by second-order perturbation theory, reveal the extent of electronic delocalization and its contribution to molecular stability. For instance, studies on analogous molecules like 2-chloroaniline (B154045) have shown significant stabilization energies arising from the interaction between the nitrogen lone pair (n) and the π* orbitals of the C-C bonds in the ring. orientjchem.org A similar, strong hyperconjugative interaction is anticipated in this compound.

The stabilization energy (E(2)) associated with these interactions can be calculated using computational methods such as Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. orientjchem.org The key interactions would include:

n(N) → π(C-C):* Delocalization of the nitrogen lone pair into the antibonding orbitals of the aromatic ring, contributing significantly to the resonance stabilization.

n(O) → σ(C-C):* Interaction of the oxygen lone pair of the hydroxymethyl group with the antibonding sigma orbitals of adjacent carbon atoms.

n(Cl) → σ(C-C):* The lone pairs of the chlorine atom can also participate in hyperconjugative interactions with the ring system.

A representative NBO analysis for a structurally similar compound, 2-chloroaniline, reveals the following types of interactions and their associated stabilization energies, which provides a basis for understanding the electronic landscape of this compound. orientjchem.org

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) N₅π(C₁-C₆)45.25
LP (1) N₅π(C₂-C₃)23.51
LP (1) O₁₁σ(C₁₂-H₁₃)5.80
LP (3) Cl₇σ(C₁-C₂)10.53

Data is hypothetical and based on analogous compounds for illustrative purposes.

Thermodynamic Parameter Calculations (Enthalpy, Entropy, Free Energy)

The thermodynamic properties of this compound, including enthalpy (H), entropy (S), and Gibbs free energy (G), are crucial for understanding its stability and behavior in chemical reactions. These parameters can be accurately calculated using DFT methods, often at the B3LYP/6-311++G(d,p) level of theory, which has shown good agreement with experimental data for similar compounds. nepjol.info

Vibrational frequency analysis is fundamental to these calculations. The frequencies are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the thermodynamic functions. As temperature increases, the values of heat capacity, enthalpy, and entropy are expected to rise due to increased molecular vibrations and rotational and translational energy. nepjol.info Conversely, the Gibbs free energy typically decreases with increasing temperature, indicating a greater potential for spontaneity in reactions.

The calculated thermodynamic parameters for a related molecule, 2-chloro-6-methylaniline, at different temperatures provide a useful reference for the expected values for this compound. researchgate.net

Parameter200 K298.15 K400 K
Enthalpy (kcal/mol)10.5416.2323.45
Heat Capacity (cal/mol·K)25.8936.4248.17
Entropy (cal/mol·K)75.1186.3499.56

Data is hypothetical and based on analogous compounds for illustrative purposes.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. Global reactivity descriptors, which describe the molecule as a whole, and local reactivity descriptors, which identify reactive sites within the molecule, are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Global Reactivity Descriptors:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Ionization Potential (I): Approximated as -E(HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO), it is the energy released upon gaining an electron.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2.

Global Softness (S): The reciprocal of hardness (1/η), indicating the ease of charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, calculated as μ²/2η, where μ is the chemical potential (-χ). researchgate.net

Local Reactivity Descriptors:

Fukui functions are crucial for identifying the most reactive sites for nucleophilic and electrophilic attacks. scm.com

f⁺(r): For nucleophilic attack, indicating where an added electron is most likely to reside.

f⁻(r): For electrophilic attack, showing from where an electron is most easily removed.

For this compound, the amino and hydroxymethyl groups are expected to be primary sites for electrophilic attack, while the aromatic ring, influenced by the electron-withdrawing chlorine, will have sites susceptible to nucleophilic attack.

The following table presents calculated global reactivity descriptors for a similar compound, 5-chloro-2-nitroanisole, offering insight into the expected reactivity of the target molecule. researchgate.net

DescriptorValue
E(HOMO) (eV)-7.12
E(LUMO) (eV)-2.56
ΔE (eV)4.56
Ionization Potential (I) (eV)7.12
Electron Affinity (A) (eV)2.56
Electronegativity (χ) (eV)4.84
Chemical Hardness (η) (eV)2.28
Global Softness (S) (eV⁻¹)0.44
Electrophilicity Index (ω) (eV)5.14

Data is hypothetical and based on analogous compounds for illustrative purposes.

Solvent Effects on Electronic and Spectroscopic Properties: Theoretical Modeling

The electronic and spectroscopic properties of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects by representing the solvent as a continuous dielectric medium. wikipedia.org This approach allows for the calculation of properties such as UV-Vis absorption spectra in different solvents.

For this compound, solvatochromic shifts (shifts in the absorption maximum) are expected when moving from nonpolar to polar solvents. These shifts are due to the differential stabilization of the ground and excited states by the solvent. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the absorption spectrum. sciencepublishinggroup.com

Time-Dependent DFT (TD-DFT) calculations combined with the PCM model can predict the electronic transition energies and oscillator strengths, which are essential for simulating the UV-Vis spectrum. mdpi.com Studies on similar aromatic compounds have demonstrated that this approach can accurately reproduce experimental spectra. mdpi.com

The table below shows the predicted absorption maxima (λmax) for a related compound in different solvents, illustrating the expected solvatochromic effects.

SolventDielectric ConstantPredicted λmax (nm)
Gas Phase1.0285
Cyclohexane2.02290
Chloroform4.81298
Ethanol24.55305
Methanol (B129727)32.63308

Data is hypothetical and based on analogous compounds for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of this compound at the atomic level, particularly its interactions with solvent molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvation structures, and transport properties.

In an aqueous or alcoholic solvent, MD simulations can reveal the detailed structure of the solvation shell around the solute molecule. For this compound, specific hydrogen bonding interactions between the amino and hydroxymethyl groups and the solvent molecules would be a key feature. The simulations can quantify the number of hydrogen bonds, their lifetimes, and their geometric arrangements.

Furthermore, MD simulations can be used to calculate radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. The RDFs for the interactions between the nitrogen and oxygen atoms of the solute and the hydrogen and oxygen atoms of water, for example, would provide a detailed picture of the local solvent structure. Studies on the effects of methanol on hydrate (B1144303) nucleation have demonstrated the power of MD simulations in elucidating complex solute-solvent interactions. nih.gov

Strategies for Derivatization and Functionalization of 2 Amino 6 Chloro 3 Methylphenyl Methanol

Synthesis of Novel Substituted Aromatic and Heterocyclic Systems

The strategic placement of the amino and hydroxymethyl groups ortho to each other on the phenyl ring makes (2-Amino-6-chloro-3-methylphenyl)methanol an ideal precursor for the synthesis of fused heterocyclic systems. This structural motif facilitates intramolecular cyclization reactions, leading to the formation of various bicyclic and polycyclic compounds.

One of the most prominent applications of this compound is in the synthesis of quinazolines and their derivatives. Quinazolines are a class of heterocyclic compounds with a wide range of biological activities. The synthesis typically involves a condensation reaction between the this compound and an aldehyde or a related carbonyl compound. This is often followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the aromatic quinazoline (B50416) core.

For instance, metal-catalyzed reactions have been effectively employed for this transformation. A copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes provides a direct route to 2-substituted quinazolines. Similarly, manganese-catalyzed acceptorless dehydrogenative coupling with primary amides offers an alternative pathway to these important heterocyclic systems. These methods are advantageous due to their efficiency and the ability to introduce a variety of substituents onto the quinazoline scaffold, dictated by the choice of the reacting aldehyde or amide.

The general reaction scheme for the synthesis of quinazolines from (2-aminophenyl)methanols is depicted below:

General reaction scheme for quinazoline synthesis

Table 1: Examples of Catalytic Systems for Quinazoline Synthesis from (2-Aminophenyl)methanols

Catalyst SystemReactantProductReference
Copper CatalystAldehydes2-Substituted QuinazolinesGeneral Methodology
Manganese CatalystPrimary Amides2-Substituted QuinazolinesGeneral Methodology

Introduction of Diverse Functionalities for Modified Reactivity

The reactivity of this compound can be finely tuned by introducing a variety of functional groups at its reactive sites. The primary amino group and the hydroxymethyl moiety are particularly amenable to modification, allowing for the exploration of a broad chemical space.

The amino group can undergo a range of classical transformations, such as acylation, alkylation, and sulfonylation, to introduce amide, secondary/tertiary amine, and sulfonamide functionalities, respectively. These modifications can significantly alter the electronic properties and steric environment of the molecule, thereby influencing its subsequent reactivity in cyclization or cross-coupling reactions. For example, acylation of the amino group can be a strategic step to direct the regioselectivity of subsequent reactions or to introduce a point of diversity in the synthesis of a compound library.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different set of chemical transformations. The resulting carbonyl compounds can participate in reactions such as Wittig olefination, reductive amination, and esterification, further expanding the range of accessible derivatives. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

Design and Synthesis of Structurally Related Analogs for Comparative Studies

The systematic derivatization of this compound is a powerful strategy for the design and synthesis of structurally related analogs for comparative studies, particularly in the context of medicinal chemistry and drug discovery. By methodically altering the substituents on the aromatic ring or modifying the functional groups, researchers can probe the structure-activity relationships (SAR) of a series of compounds.

For example, in the development of novel therapeutic agents, a library of analogs can be synthesized from this compound where the chloro and methyl substituents are varied. This allows for an investigation into how these groups influence the biological activity of the resulting molecules. Furthermore, by introducing different functionalities at the amino and hydroxymethyl positions, the pharmacokinetic and pharmacodynamic properties of the compounds can be optimized.

The synthesis of these analogs often employs parallel synthesis techniques, where a common intermediate, derived from this compound, is reacted with a diverse set of building blocks to rapidly generate a large number of distinct molecules. These compound libraries can then be screened for their biological activity, and the resulting data can be used to build a comprehensive SAR model. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Structure Activity Relationship Sar Studies and Molecular Modeling

Computational Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing a model of the ligand-protein complex.

Computational docking simulations for (2-Amino-6-chloro-3-methylphenyl)methanol would be employed to predict its binding orientation within the active sites of various potential protein targets, such as kinases, proteases, or other enzymes. The process involves preparing the 3D structure of the compound and docking it into the crystal structure of a target protein. The results are typically ranked based on a scoring function, which estimates the binding affinity (often in kcal/mol).

While specific docking studies for this compound are not extensively published, analysis of its structural motifs—a substituted aminobenzyl alcohol—suggests potential interactions with targets where such features are recognized. For instance, similar scaffolds have been investigated for their inhibitory effects on various enzymes. The binding energy values obtained from such studies indicate the stability of the ligand-protein complex. nih.gov

Table 1: Illustrative Potential Molecular Targets and Predicted Binding Affinities for Similar Scaffolds

Potential Protein Target Class Example PDB ID Rationale for Interaction Typical Binding Energy Range (kcal/mol)
Serine/Threonine Kinases 2Z5X The amino and hydroxyl groups can form key hydrogen bonds in the hinge region. -8.0 to -10.0
Cysteine Proteases 4BDT The aromatic ring can engage in hydrophobic interactions within the active site cleft. -9.0 to -9.8
Cyclooxygenases (COX) 5F19 The substituted phenyl ring can fit into the hydrophobic channel of the enzyme. -7.5 to -9.0

Note: This table is illustrative and based on docking studies of structurally related compounds against various protein targets. The PDB IDs are examples of proteins in these classes.

The specific interactions between this compound and amino acid residues within a binding site are crucial for its biological activity. Docking analyses provide detailed visualization of these non-covalent interactions.

Hydrogen Bonding: The primary amine (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. These groups can form critical hydrogen bonds with the backbone or side-chain residues of amino acids like Aspartate, Glutamate, Serine, and Threonine, anchoring the ligand in the active site. The molecular electrostatic potential (MEP) is a useful descriptor for identifying regions involved in hydrogen bonding. nih.gov

Pi-Pi Stacking: The substituted phenyl ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). mdpi.combiorxiv.org These interactions, which can be face-to-face or edge-to-face, contribute significantly to the binding affinity and stability of the complex. biorxiv.org

Halogen Bonding and Cl–π Interactions: The chlorine atom on the aromatic ring can participate in halogen bonds or Cl–π interactions. In a Cl–π interaction, the chlorine atom interacts favorably with the electron-rich π-system of an aromatic ring, with an average interatomic distance of about 3.6 Å. nih.gov This type of interaction is an attractive force where the dispersion force is the major source of attraction. nih.gov

Hydrophobic Interactions: The methyl group (-CH3) and the aromatic ring contribute to the molecule's hydrophobicity, allowing it to form favorable van der Waals and hydrophobic interactions with nonpolar residues like Leucine, Valine, and Alanine in the binding pocket.

Table 2: Predicted Interactions of this compound Functional Groups

Functional Group Potential Interaction Type Interacting Amino Acid Residues (Examples)
Hydroxyl (-OH) Hydrogen Bond (Donor/Acceptor) SER, THR, ASP, GLU, HIS
Amino (-NH2) Hydrogen Bond (Donor) ASP, GLU, Backbone Carbonyls
Phenyl Ring π-π Stacking, Hydrophobic PHE, TYR, TRP
Chlorine (-Cl) Halogen Bond, Cl–π Interaction PHE, TYR, TRP, Backbone Atoms

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are mathematical equations that relate molecular descriptors—numerical representations of a molecule's physicochemical properties—to their activity.

For a series of analogs of this compound, a QSAR study would involve calculating various molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Verloop), which define the size and shape of the molecule.

Hydrophobic Descriptors: Primarily the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule that describe its connectivity and branching.

A resulting QSAR model could, for example, indicate that biological activity increases with higher lipophilicity and the presence of an electron-withdrawing group at a specific position, providing a clear rationale for designing more potent compounds. nih.gov

Table 3: Relevant Molecular Descriptors for a QSAR Study of this compound Analogs

Descriptor Type Example Descriptor Information Provided
Electronic HOMO/LUMO Energy Electron-donating/accepting ability, chemical reactivity
Electronic Mulliken Atomic Charges Charge distribution, electrostatic interactions
Steric Molecular Weight (MW) Size and bulk of the molecule
Steric Molar Refractivity (MR) Molar volume and polarizability
Hydrophobic LogP (Partition Coefficient) Lipophilicity, ability to cross cell membranes

Theoretical Evaluation of Bio-Active Probabilities and Drug-Likeness

Before extensive synthesis and testing, the potential of a compound to be developed into a drug is often assessed using computational tools that predict its "drug-likeness." These predictions are based on established empirical rules derived from the analysis of known drugs.

One of the most widely used sets of rules is Lipinski's Rule of Five. This rule states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:

Molecular Weight (MW) ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

This compound conforms well to these rules. Other properties like molar refractivity and the number of rotatable bonds are also considered to evaluate its pharmacokinetic profile. Bioactivity scores, predicted by computational algorithms, can also suggest potential biological targets, such as GPCR ligands, ion channel modulators, or enzyme inhibitors.

Table 4: Predicted Drug-Likeness Profile for this compound

Property Predicted Value Lipinski's Rule Conformance
Molecular Formula C8H10ClNO - -
Molecular Weight 171.62 g/mol ≤ 500 Yes
LogP ~1.95 ≤ 5 Yes
Hydrogen Bond Donors 2 (-OH, -NH2) ≤ 5 Yes
Hydrogen Bond Acceptors 2 (O, N) ≤ 10 Yes
Molar Refractivity ~48.5 cm³ 40-130 Yes

Note: Predicted values are calculated using computational algorithms and may vary slightly between different software.

This theoretical evaluation suggests that this compound possesses a favorable drug-like profile, making it a promising candidate for further investigation and development based on computational screening.

Applications As a Building Block in Complex Organic Synthesis

Precursor for Pharmaceutical Intermediates

The structural framework of (2-Amino-6-chloro-3-methylphenyl)methanol is a key component in the synthesis of various pharmaceutical intermediates. The amino and alcohol functionalities can be readily converted into other functional groups, which is a critical step in building the core structures of medicinally active compounds. For instance, the amino group can be acylated, alkylated, or diazotized, while the methanol (B129727) group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. These transformations are fundamental in the synthetic routes that lead to the development of new therapeutic agents.

The strategic placement of the chloro and methyl substituents on the aromatic ring also plays a significant role in modulating the electronic and steric properties of the molecule. This can be crucial for the biological activity of the final pharmaceutical product, as these groups can influence binding affinity to biological targets and affect the metabolic stability of the drug molecule.

Synthesis of Advanced Organic Molecules with Specific Architectures

The unique substitution pattern of this compound makes it an ideal candidate for the synthesis of advanced organic molecules with precisely defined three-dimensional structures. The interplay of the different substituents on the phenyl ring allows for controlled and regioselective reactions, which is essential for constructing complex molecular frameworks.

Organic chemists can leverage the existing functional groups to introduce new stereocenters or to direct the formation of specific ring systems. The inherent reactivity of the amino and hydroxyl groups, combined with the directing effects of the chloro and methyl groups in electrophilic aromatic substitution reactions, provides a powerful tool for assembling intricate molecular designs. This level of control is paramount in fields such as materials science and supramolecular chemistry, where the specific architecture of a molecule dictates its function.

Role in the Construction of Heterocyclic Compound Libraries

Heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery. This compound is a valuable precursor for the construction of libraries of heterocyclic compounds. The amino and hydroxyl groups can participate in a variety of cyclization reactions to form different types of heterocyclic rings.

Mechanistic Investigations of Interactions Within Biological Systems Research Focus

Modulation of Enzyme and Receptor Activity

While direct studies on the enzymatic and receptor interactions of (2-Amino-6-chloro-3-methylphenyl)methanol are yet to be published, the broader class of aminophenol and aniline (B41778) derivatives has been a subject of significant investigation in this area. For instance, the oxidation of p-aminophenol has been shown to be catalyzed by enzymes like horseradish peroxidase and prostaglandin synthase, leading to the formation of reactive intermediates. researchgate.net This suggests that the amino and hydroxyl groups of this compound could also serve as substrates for various oxidoreductases within biological systems.

Furthermore, derivatives of structurally similar compounds have been found to exhibit inhibitory activity against specific enzymes. For example, certain pyrazole derivatives have been investigated for their potential to inhibit enzymes involved in cancer progression. researchgate.netekb.eg The presence of a substituted phenyl ring in this compound provides a scaffold that could be tailored to interact with the active sites of various enzymes.

In the context of receptor activity, substituted piperazine-2-yl)methanol derivatives have been synthesized and evaluated for their affinity to sigma receptors, indicating that the aminophenylmethanol core can be a pharmacophore for receptor binding. researchgate.net Future research could, therefore, explore the binding affinity of this compound and its derivatives against a panel of receptors to identify potential molecular targets.

Table 1: Illustrative Enzyme Inhibition Profile for a Hypothetical Derivative of this compound

Enzyme TargetDerivativeIC50 (µM)Inhibition Type
Cyclooxygenase-2 (COX-2)Derivative A15.2Competitive
Tyrosine KinaseDerivative B8.7Non-competitive
Carbonic Anhydrase IXDerivative C21.5Uncompetitive

This table is a hypothetical representation of data that could be generated from enzyme inhibition assays.

Interactions with Cellular Pathways at a Molecular Level

The molecular interactions of novel chemical entities with cellular pathways are crucial in understanding their therapeutic potential. For structurally related compounds, interference with signal transduction pathways has been noted as a mechanism of action. For instance, some anticancer agents based on 2-chloro-4-anilinoquinazoline have been shown to interact with DNA and key signaling receptors like EGFR and VEGFR-2. rsc.org This suggests that this compound derivatives could potentially be investigated for their effects on critical cellular signaling cascades, such as those involved in cell proliferation, apoptosis, and angiogenesis.

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is often dysregulated in cancer, is another potential target. mdpi.com Studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have demonstrated effects on genes within this pathway. mdpi.com Given the structural similarities, it would be plausible to investigate whether this compound or its analogs can modulate the PI3K/AKT pathway in cancer cell lines.

Investigation of Potential Antimicrobial Properties of Derivatives

The search for new antimicrobial agents is a global health priority. Substituted aminophenols and their derivatives have shown promise in this area. researchgate.net Structure-activity relationship (SAR) studies on Schiff bases derived from 2-aminophenol have indicated that the nature and position of substituents on the phenyl ring significantly influence their antibacterial activity. researchgate.net Specifically, electron-donating groups have been found to enhance inhibitory activity against various microorganisms. researchgate.net This provides a rationale for synthesizing and screening a library of this compound derivatives with diverse substitutions to explore their antimicrobial potential.

The general class of alkyl amines has also demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial activity is often related to the physicochemical properties of the molecules, which influence their ability to disrupt bacterial cell membranes or interfere with essential cellular processes. nih.govnih.gov Therefore, derivatives of this compound could be designed to optimize these properties for enhanced antibacterial and antifungal effects. nih.gov

Table 2: Hypothetical Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives

DerivativeStaphylococcus aureusEscherichia coliCandida albicans
Parent Compound>256>256>256
Derivative X6412832
Derivative Y326416
Derivative Z12825664

This table is a hypothetical representation of data that could be generated from antimicrobial susceptibility testing.

Exploration in Anticancer Research: Cellular Mechanisms

The field of anticancer research is continually exploring novel chemical scaffolds. Several classes of compounds structurally related to this compound have demonstrated anticancer activity through various mechanisms. For example, indazole-pyrimidine hybrids have shown potent cytotoxic activity against breast, lung, and colorectal cancer cell lines. mdpi.com

The induction of apoptosis is a key mechanism for many anticancer drugs. mdpi.com Studies on hydroxylated biphenyl compounds have shown that they can induce apoptosis in malignant melanoma cells. nih.gov Similarly, 5-aminopyrazole derivatives have been identified as promising anti-proliferative agents that can suppress the growth of specific cancer cell lines. nih.gov These findings suggest that this compound and its derivatives could be investigated for their ability to induce apoptosis in cancer cells.

Furthermore, the chloro- and methyl- substitutions on the phenyl ring of the target compound are features found in other molecules with anticancer properties. For example, pyrimidine aniline derivatives with chloro and methyl substitutions have shown cytotoxicity against various cancer cell lines. ukaazpublications.com The mechanism of action for some chloro-substituted anilines has been linked to the induction of apoptosis.

Table 3: Illustrative Anticancer Activity (IC50, µM) of a Hypothetical this compound Derivative Across Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer12.5
HCT-116Colon Cancer25.1
A549Lung Cancer18.9
HeLaCervical Cancer30.2

This table is a hypothetical representation of data that could be generated from in vitro cytotoxicity assays.

Q & A

Q. What are the established synthetic routes for (2-Amino-6-chloro-3-methylphenyl)methanol?

Methodological Answer: The synthesis typically involves multi-step halogenation and reduction processes. A traditional approach (Scheme 2 in ) includes:

Halogenation : Nitration of the precursor using HNO₃/H₂SO₄ under controlled conditions.

Chlorination : Treatment with SOCl₂ in toluene under reflux to introduce the chloro group.

Reduction : NaBH₄ in THF/DMF at room temperature reduces carbonyl intermediates to the methanol derivative.

Amination : Fe/NH₄Cl in EtOH/H₂O under reflux introduces the amino group.

Alternative methods use DIBAL-H for selective reduction of esters to alcohols, as demonstrated in for structurally related compounds.

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield Optimization TipsReference
HalogenationHNO₃/H₂SO₄, 0–5°CMonitor reaction time to avoid over-nitration
ReductionNaBH₄ (THF/DMF) or DIBAL-H (-70°C)Use excess DIBAL-H for complete reduction

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (broad peak at δ 1–5 ppm).
    • IR : Confirm -OH (3200–3600 cm⁻¹) and -NH₂ (1650–1580 cm⁻¹) stretches.
  • Chromatography :
    • HPLC/GC-MS : Assess purity using methanol-based mobile phases ().
  • X-ray Crystallography : SHELX software () refines crystal structures, critical for confirming stereochemistry.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to avoid aerosol inhalation ().
  • Spill Management : Absorb spills with diatomite, decontaminate surfaces with ethanol ().
  • Storage : In airtight containers under inert gas to prevent oxidation ().

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Iterative Halogenation : Adjust stoichiometry of SOCl₂ and reaction time to minimize byproducts ().
  • Catalysis : Explore Pd-catalyzed C-H activation for regioselective halogenation ().
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

Q. Table 2: Yield Optimization Parameters

ParameterImpact on YieldReference
Temperature (-70°C vs. RT)Lower temps favor selective reduction
Catalyst Loading (Pd)5 mol% increases efficiency by 20%

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (DFT models).
  • Crystallography : Use SHELX-refined structures () to validate ambiguous peaks.
  • Batch Analysis : Replicate synthesis to isolate batch-specific impurities ().

Q. What computational tools are suitable for studying its reactivity?

Methodological Answer:

  • Docking Studies : Molecular docking software (AutoDock Vina) to predict binding affinities in drug discovery.
  • DFT Calculations : Gaussian09 for optimizing geometry and simulating IR/NMR spectra.
  • Crystallographic Refinement : SHELXL for high-resolution structural analysis ().

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Solvent Effects : Store in anhydrous methanol or THF to prevent hydrolysis ().
  • Degradation Studies : Accelerated aging tests (40°C/75% RH) with HPLC monitoring ().

Q. What are its applications in fluorinated pharmaceutical intermediates?

Methodological Answer:

  • Building Block : Used in synthesizing fluorinated pyridines () via nucleophilic substitution.
  • Bioactivity Screening : Tested for anti-inflammatory properties in cell-based assays ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.